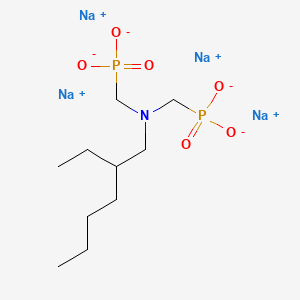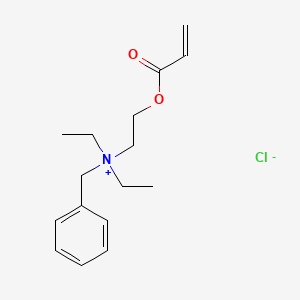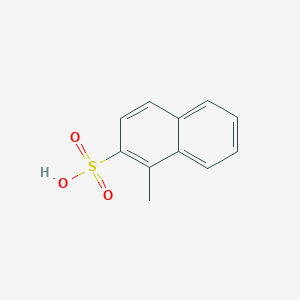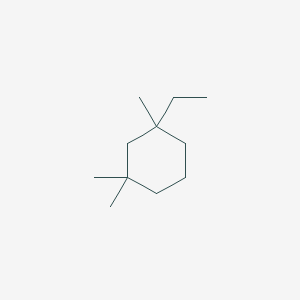
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate is a complex organic compound with a unique structure that includes both hydrophilic and hydrophobic regions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:
Formation of the Aminocarbonyl Intermediate: This step involves the reaction of a suitable amine with a carbonyl compound under controlled conditions to form the aminocarbonyl intermediate.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a substitution reaction, where a cyclohexyl halide reacts with the aminocarbonyl intermediate.
Hydroxypropyl Group Addition: The hydroxypropyl group is added via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the cyclohexyl-substituted intermediate.
Esterification: The final step involves the esterification of the nonanedioic acid with ethanol to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate can be compared with similar compounds such as:
Diethyl 2-((aminocarbonyl)(3-phenyl-3-hydroxypropyl)amino)nonanedioate: This compound has a phenyl group instead of a cyclohexyl group, which may affect its chemical properties and biological activity.
Diethyl 2-((aminocarbonyl)(3-methyl-3-hydroxypropyl)amino)nonanedioate: The presence of a methyl group instead of a cyclohexyl group can lead to differences in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
72814-26-7 |
|---|---|
分子式 |
C23H42N2O6 |
分子量 |
442.6 g/mol |
IUPAC名 |
diethyl 2-[carbamoyl-(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate |
InChI |
InChI=1S/C23H42N2O6/c1-3-30-21(27)15-11-6-5-10-14-19(22(28)31-4-2)25(23(24)29)17-16-20(26)18-12-8-7-9-13-18/h18-20,26H,3-17H2,1-2H3,(H2,24,29) |
InChIキー |
FBGRKWRYTJJONG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)N(CCC(C1CCCCC1)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


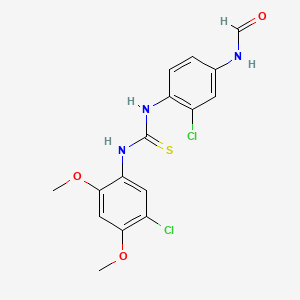


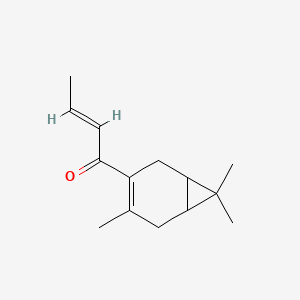
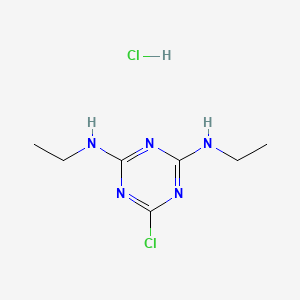
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)

